L-Aspartic acid alpha-4-nitroanilide

Description

Significance in Protease and Peptidase Studies

The compound is particularly significant for studying proteases and peptidases, specifically those that recognize and cleave peptide bonds at the carboxylic side of aspartic acid residues. These enzymes, known as aspartic proteases, are a major class of proteolytic enzymes involved in a wide array of physiological and pathological processes. wikipedia.orgnih.gov They are found in diverse organisms, from vertebrates and fungi to retroviruses. nih.gov

Aspartic proteases are characterized by the presence of two highly conserved aspartate residues within their active site, which are essential for their catalytic mechanism. wikipedia.orgsinobiological.com These enzymes are typically active at an acidic pH. wikipedia.org The study of these enzymes is crucial, as they are implicated in various diseases. For instance, the human enzyme renin is involved in hypertension, cathepsin D is associated with breast cancer metastasis, and the HIV-1 protease is essential for the maturation of the HIV virus. nih.gov

L-Aspartic acid alpha-4-nitroanilide provides a means to assay for enzymes with such specificity. By presenting a simple, recognizable molecule, researchers can measure the fundamental activity of these enzymes under various conditions, test the efficacy of potential inhibitors, and explore the enzyme's substrate specificity.

Below is a table of representative aspartic proteases that are subjects of study where substrates like this compound are relevant.

| Enzyme | Typical Source | Optimal pH Range |

| Pepsin | Vertebrate Stomach | 1.5 - 3.5 |

| Cathepsin D | Animal Lysosomes | 3.5 - 5.0 |

| Renin | Mammalian Kidney | 5.5 - 7.5 |

| Chymosin | Ruminant Stomach | 3.5 - 4.5 |

| HIV-1 Protease | Human Immunodeficiency Virus | 4.5 - 6.0 |

Role as a Chromogenic Substrate Precursor

The primary role of this compound is to act as a chromogenic substrate. dcfinechemicals.com In its intact form, the compound is colorless or pale yellow. sigmaaldrich.com The key to its function is the amide bond linking the L-aspartic acid to the 4-nitroaniline (B120555) (also known as p-nitroaniline or pNA). When a protease with the correct specificity encounters this substrate, it catalyzes the hydrolysis of this amide bond. nih.govnhsjs.com

This cleavage event releases the p-nitroaniline molecule, which is a chromophore. taylorandfrancis.com A chromophore is a part of a molecule responsible for its color. Free p-nitroaniline in solution has a distinct yellow color and strongly absorbs light at a specific wavelength, typically measured between 405 and 410 nm. taylorandfrancis.com The intensity of the yellow color, which can be precisely measured using a spectrophotometer, is directly proportional to the amount of p-nitroaniline released. dcfinechemicals.com Consequently, the rate of color formation is proportional to the rate of the enzymatic reaction. oup.com This allows for a continuous and quantitative assay of the enzyme's activity.

The properties of the released chromophore, p-nitroaniline, are central to the assay's utility.

| Property | Value | Significance |

| Molar Absorptivity (ε) | ~8,800 M⁻¹cm⁻¹ at 410 nm | A high molar absorptivity allows for sensitive detection of small amounts of released product. |

| Wavelength of Max Absorbance (λmax) | ~381-410 nm | The absorbance maximum is in the visible spectrum, away from the absorbance of most biological molecules like proteins and the substrate itself, reducing interference. oup.com |

| Appearance (in solution) | Yellow | Provides a clear visual confirmation of enzymatic activity. |

Overview of Research Trajectories and Academic Relevance

The use of simple p-nitroanilide substrates represents a foundational technique in enzymology that gained prominence in the latter half of the 20th century. nih.govnih.gov These first-generation substrates provided a significant advancement by enabling simple, continuous colorimetric assays for proteases. oup.comresearchgate.net this compound fits within this classic paradigm as a tool to probe for enzymes with a specific amino acid preference.

Research trajectories in the field of protease substrates have since evolved. While simple aminoacyl-p-nitroanilides are excellent for general activity assays, the need for greater specificity led to the development of more complex substrates. These often involve short peptide sequences (oligopeptides) attached to the p-nitroanilide reporter group. nih.gov A peptide sequence more closely mimics the natural substrates of a protease, providing more detailed information about the enzyme's specificity for amino acids surrounding the cleavage site. oup.com

Further advancements have moved beyond colorimetric assays to more sensitive fluorogenic substrates. These substrates, such as those using 7-amino-4-methylcoumarin (B1665955) (AMC) or Förster Resonance Energy Transfer (FRET) technology, can detect enzyme activity at much lower concentrations. researchgate.netacs.org

Despite these advancements, simple chromogenic substrates like this compound retain their academic and research relevance. They are valuable for:

Initial characterization of newly discovered proteases.

High-throughput screening of potential enzyme inhibitors, where simplicity and cost-effectiveness are advantageous.

Educational purposes , providing a clear and straightforward demonstration of enzyme kinetics.

Validating enzyme activity in purified preparations or complex biological samples.

The continued use of these foundational tools underscores their robustness and importance in the broader landscape of biochemical research. nhsjs.com

Structure

3D Structure of Parent

Properties

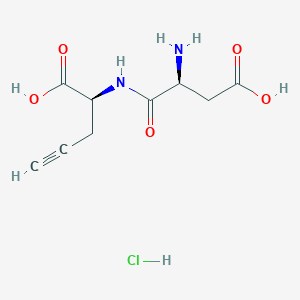

Molecular Formula |

C9H13ClN2O5 |

|---|---|

Molecular Weight |

264.66 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pent-4-ynoic acid;hydrochloride |

InChI |

InChI=1S/C9H12N2O5.ClH/c1-2-3-6(9(15)16)11-8(14)5(10)4-7(12)13;/h1,5-6H,3-4,10H2,(H,11,14)(H,12,13)(H,15,16);1H/t5-,6-;/m0./s1 |

InChI Key |

SDOSUZAFWJGEAY-GEMLJDPKSA-N |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Aspartic Acid Alpha 4 Nitroanilide

Classical Chemical Synthesis Approaches for L-Aspartic Acid alpha-4-Nitroanilide

The classical synthesis of this compound in solution phase is a multi-step process that addresses the low nucleophilicity of the amino group in p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. The general strategy involves the protection of the reactive functional groups of L-aspartic acid, followed by the coupling of the α-carboxyl group with p-nitroaniline, and subsequent deprotection.

A common approach commences with the selective protection of the α-amino group and the β-carboxyl group of L-aspartic acid. The α-amino group is typically protected with acid-labile groups such as tert-butyloxycarbonyl (Boc) or base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). The β-carboxyl group is often protected as a benzyl (B1604629) ester (OBzl) or a tert-butyl ester (OtBu) to prevent its participation in the subsequent coupling reaction.

The coupling of the protected aspartic acid derivative with p-nitroaniline is the most challenging step. Direct acylation using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) often results in low yields. nih.gov More effective methods have been developed to activate the α-carboxyl group and facilitate the amide bond formation.

One such method is the mixed anhydride (B1165640) method , where the Nα-protected, β-esterified aspartic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM) to form a mixed anhydride. This activated intermediate then reacts with p-nitroaniline to form the desired amide bond. For instance, Boc-Asp(OBut)-OH can be converted to its p-nitroanilide using pivaloyl chloride. nih.gov

Another powerful condensing agent used for this transformation is phosphorus oxychloride in pyridine. nih.gov This reagent forms a mixed anhydride with the carboxylic acid, which then readily reacts with the weakly nucleophilic p-nitroaniline. This method has been shown to be simple, rapid, and relatively free of racemization, affording yields in the range of 70-90%. nih.gov

The final step in the classical synthesis is the deprotection of the protecting groups to yield this compound. The choice of deprotection conditions depends on the protecting groups used. For example, a Boc group is removed with a strong acid like trifluoroacetic acid (TFA), while an Fmoc group is cleaved with a base such as piperidine. A benzyl ester can be removed by hydrogenolysis, and a tert-butyl ester is cleaved with TFA.

A representative classical synthesis route is outlined below:

Protection: L-aspartic acid is converted to Nα-Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH).

Coupling: Boc-Asp(OBzl)-OH is coupled with p-nitroaniline using a suitable condensing agent (e.g., phosphorus oxychloride in pyridine).

Deprotection: The Boc and benzyl groups are removed to yield this compound.

Solid-Phase Synthesis Techniques for this compound Analogs

Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable alternative to solution-phase methods for the preparation of peptide-p-nitroanilides, which are analogs of this compound. In this approach, the peptide chain is assembled on a solid support (resin), and excess reagents and by-products are removed by simple filtration and washing.

A key strategy for the solid-phase synthesis of C-terminal p-nitroanilide peptides involves the use of a pre-functionalized resin. For instance, a p-nitroanilide analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), can be attached to a Wang or Rink amide resin. researchgate.net This modified resin then serves as the starting point for peptide chain elongation using standard Fmoc-based SPPS protocols. researchgate.net The Fmoc protecting group on the growing peptide chain is removed with piperidine, and the next Fmoc-protected amino acid is coupled using an activating agent like HBTU.

For the synthesis of a peptide with a C-terminal Asp-pNA, a pre-synthesized Fmoc-Asp(OtBu)-pNA synthon can be used. This synthon is prepared in solution and then coupled to an amino-functionalized resin. Subsequent peptide chain elongation proceeds from the N-terminus of the aspartic acid residue.

The final peptide-p-nitroanilide is cleaved from the resin and deprotected simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. This methodology allows for the efficient synthesis of a variety of peptide-p-nitroanilide substrates for studying enzyme specificity.

Regioselective Functionalization and Derivatization Strategies

The structure of this compound, with its free α-amino and β-carboxyl groups, offers opportunities for regioselective functionalization to create more sophisticated molecular probes.

Selective modification of the β-carboxyl group is a common strategy. This can be achieved by first protecting the α-amino group, for example with a Boc group. The resulting Nα-Boc-L-Aspartic acid alpha-4-nitroanilide can then be selectively reacted at the β-carboxyl group. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to couple various amine-containing molecules to the β-carboxyl group, forming a stable amide bond. nih.gov This approach allows for the attachment of reporter groups, solubility enhancers, or other functionalities.

The regioselectivity of reactions involving aspartic acid anhydrides with anilines can be controlled by the choice of solvent. nih.gov In non-polar solvents like benzene, the reaction favors the formation of the α-anilide, whereas in polar aprotic solvents like DMSO, the β-anilide is the major product. nih.gov This principle can be applied to the derivatization of N-protected aspartic acid to selectively introduce a p-nitroanilide moiety at either the α- or β-position.

Synthesis of Fluorogenic Conjugates

Fluorogenic substrates are often more sensitive than their chromogenic counterparts. This compound can serve as a scaffold for the synthesis of fluorogenic probes, typically based on the principle of fluorescence resonance energy transfer (FRET). In such a design, a fluorophore is attached to one part of the molecule and a quencher to another. Enzymatic cleavage of a specific bond separates the fluorophore and quencher, leading to an increase in fluorescence.

A common strategy involves attaching a fluorophore to the N-terminus of a peptide sequence ending in Asp-pNA. The p-nitroanilide moiety can act as a quencher for certain fluorophores. For example, an o-aminobenzoyl (Abz) group, which is fluorescent, can be attached to the N-terminus of a peptide. nih.gov The p-nitroaniline at the C-terminus quenches the Abz fluorescence. Upon enzymatic cleavage of a peptide bond between the Abz and pNA moieties, the quenching is relieved, and an increase in fluorescence is observed. nih.gov

Alternatively, a fluorogenic group like 7-amino-4-methylcoumarin (B1665955) (AMC) can be used instead of p-nitroaniline to create a fluorogenic substrate. The synthesis of aminoacyl-AMC derivatives faces similar challenges to that of aminoacyl-pNA due to the low nucleophilicity of the aromatic amine. researchgate.net Therefore, similar coupling strategies, such as the use of phosphorus oxychloride or a selenocarboxylate/azide (B81097) amidation reaction, can be employed. researchgate.net

Development of Modified Chromogenic Probes

The chromogenic properties of p-nitroanilide-based substrates can be modulated by modifying the p-nitroanilide ring or by introducing other chemical moieties. These modifications can alter the substrate's solubility, kinetic parameters, and spectral properties.

For instance, introducing hydrophilic groups can enhance the water solubility of the substrate, which is often a limiting factor in aqueous biochemical assays. D-Gluconic acid and polyethylene (B3416737) glycol (PEG) have been covalently attached to the Nα-amino group of peptide-p-nitroanilides to significantly increase their water solubility. nih.gov These modifications have also been shown to influence the kinetic parameters (kcat and Km) of enzymatic hydrolysis. nih.gov

The spectral properties of the released chromophore can also be altered. While p-nitroaniline has a characteristic absorbance maximum around 405-410 nm, the synthesis of substrates with different substituted anilines can shift this wavelength, which may be advantageous for avoiding interference from other components in an assay.

Synthetic Routes for Related p-Nitroanilide Derivatives

The methodologies described for the synthesis of this compound are broadly applicable to a wide range of other aminoacyl p-nitroanilides.

Aminoacyl p-Nitroaniline Synthesis Methodologies

The synthesis of various Nα-protected aminoacyl p-nitroanilides is a key step in the preparation of a diverse library of chromogenic substrates. The choice of method often depends on the specific amino acid and the protecting groups used.

The phosphazo method , which utilizes phosphorus trichloride, is effective for coupling amino acids protected with acid-resistant groups like benzyloxycarbonyl (Cbz). nih.gov However, it is not suitable for acid-labile protecting groups such as Boc.

The mixed anhydride method , particularly with pivaloyl chloride, has been successfully used for the synthesis of a series of Boc-aminoacyl-p-nitroanilides, including those with protected side chains such as Boc-Asp(OBut)-pNA and Boc-Ser(But)-pNA. nih.gov

A highly efficient and versatile method involves a selenocarboxylate/azide amidation reaction . researchgate.net In this approach, an Nα-protected amino acid is converted to a selenocarboxylate intermediate, which then reacts with p-nitrophenyl azide to form the desired amide bond in excellent yields. This method is compatible with a wide range of protecting groups used in peptide chemistry. researchgate.net

The table below summarizes some of the key synthetic methods for aminoacyl p-nitroanilides.

| Method | Activating Agent | Nα-Protecting Group Compatibility | Key Features |

| Mixed Anhydride | Pivaloyl chloride, Isobutyl chloroformate | Boc, Cbz, Fmoc | Good yields, common laboratory reagents. |

| Phosphorus Oxychloride | POCl₃ in pyridine | Cbz, Fmoc, Boc | Simple, rapid, high yields, minimal racemization. nih.gov |

| Phosphazo Method | PCl₃ | Cbz, Pht | Not suitable for acid-labile protecting groups. nih.gov |

| Selenocarboxylate/Azide | Selenium reagent, p-nitrophenyl azide | Broad (Boc, Cbz, Fmoc) | High yields, mild conditions, versatile. researchgate.net |

These methodologies provide a robust toolkit for the synthesis of this compound and a wide array of its derivatives, enabling the development of tailored substrates for a multitude of enzymatic assays.

Peptide-p-Nitroanilide Conjugation Techniques

The synthesis of peptide-p-nitroanilides, including this compound, presents notable challenges primarily due to the chemical properties of p-nitroaniline (pNA). The amino group of pNA exhibits low nucleophilicity because of the electron-withdrawing effect of the para-nitro group, which complicates its acylation. nih.govnih.gov Consequently, standard peptide coupling methods often result in low yields. maastrichtuniversity.nl Researchers have developed several specialized techniques to overcome these difficulties, enabling the effective conjugation of peptides to the pNA chromophore. These methods are crucial for producing substrates used in various enzymatic assays. oup.comhaemochrom.de

Solid-Phase Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) offers a robust platform for preparing peptide-pNA conjugates. This approach involves anchoring the growing peptide chain to a solid support, which simplifies the purification process at each step.

One effective solid-phase strategy involves anchoring the side-chain carboxyl groups of amino acids like Glutamic acid (Glu) or Aspartic acid (Asp) to the resin. nih.gov This allows for the synthesis of a variety of peptide-4-nitroanilides. For this purpose, specific synthons such as Fmoc-Asp-NH-Np are prepared, often using a coupling reaction mediated by diphenylphosphinic chloride. nih.gov

Another approach utilizes novel resins designed to facilitate the difficult coupling step. For instance, Wang and Rink Amide resins have been conjugated with a pNA analog, 5-amino-2-nitrobenzoic acid (Anb5,2). nih.gov This modified resin circumvents the challenges associated with the poor solubility of pNA intermediates and the ineffectiveness of common coupling agents like DCC or active esters in solution-phase synthesis. nih.gov The synthesis proceeds by coupling an Fmoc-protected amino acid to the Anb5,2-modified resin, followed by standard Fmoc-based peptide synthesis. nih.gov

Aryl hydrazine (B178648) resins provide another efficient route for the Fmoc-based synthesis of peptide p-nitroanilides. researchgate.netosti.gov In this method, the peptide is assembled on the hydrazine resin. A mild oxidation of the resulting peptide hydrazide creates a highly reactive acyl diazene (B1210634) intermediate, which then efficiently reacts with the weakly nucleophilic p-nitroaniline. researchgate.net

| Technique | Key Features | Advantages | References |

|---|---|---|---|

| Side-Chain Anchoring (Fmoc-SPPS) | Uses side-chain carboxyl groups of Asp/Glu for transient resin anchoring. Employs synthons like Fmoc-Asp-NH-Np. | Allows for the synthesis of a wide variety of Glu/Asp containing peptide-pNA. | nih.gov |

| pNA Analog-Modified Resin | Utilizes Wang or Rink Amide resin conjugated with 5-amino-2-nitrobenzoic acid (Anb5,2). | Circumvents low nucleophilicity of pNA and poor solubility of intermediates. | nih.gov |

| Aryl Hydrazine Resin | Forms a reactive acyl diazene intermediate via mild oxidation, which readily reacts with pNA. | Efficiently couples with weak nucleophiles like pNA. | researchgate.netosti.gov |

Alternative Chemical Conjugation Methods

Beyond solid-phase techniques, several solution-phase methods have been developed for the synthesis of amino acid and peptide p-nitroanilides.

The use of phosphorus compounds as coupling agents has proven effective. Phosphorus oxychloride in pyridine, for example, serves as a powerful condensing agent for synthesizing Nα-protected amino acid p-nitroanilides. maastrichtuniversity.nl This method is rapid, generally free of racemization, and provides high yields (70-90%). It is compatible with various Nα-protective groups, including acid-labile (Boc, Z), base-labile (Fmoc), and allyl-derived protections. maastrichtuniversity.nl The reaction proceeds through the formation of a mixed anhydride with phosphorodichloridic acid, which activates the carboxyl group for attack by p-nitroaniline. maastrichtuniversity.nl

A more recent and high-yield approach involves a selenocarboxylate/azide amidation reaction. nih.govresearchgate.net This method facilitates the synthesis of Nα-protected-aminoacyl-pNAs, which are crucial synthons for constructing chromogenic protease substrates. The process involves the in situ formation of a selenocarboxylate intermediate from the protected amino acid, which then undergoes a non-nucleophilic amidation with an azide. researchgate.net This technique is noted for its high yields, mild reaction conditions, and compatibility with common protecting groups used in peptide chemistry. nih.govresearchgate.net

| Method | Reagents | Key Characteristics | Reported Yields | References |

|---|---|---|---|---|

| Phosphorus Oxychloride Condensation | Phosphorus oxychloride, Pyridine | Rapid, compatible with various protecting groups (Boc, Fmoc, etc.), low racemization. | 70-90% | maastrichtuniversity.nl |

| Selenocarboxylate/Azide Amidation | Involves formation of a selenocarboxylate intermediate and subsequent amidation with an azide. | High-yield, mild conditions, short reaction time, compatible with standard protecting groups. | Excellent | nih.govresearchgate.net |

These specialized synthetic strategies are essential for the preparation of this compound and other peptide-pNA conjugates, which are invaluable tools for studying protease activity in biochemical and clinical research. oup.comnih.gov

Application As a Chromogenic Substrate in Enzymology

Utilization in Protease Activity Assays

Proteases, also known as peptidases, are a broad category of enzymes that catalyze the breakdown of proteins and peptides. The specificity of a protease is determined by the amino acid sequence it recognizes and cleaves. Chromogenic substrates like L-Aspartic acid α-4-nitroanilide are valuable tools for studying these enzymes, as they can be designed to mimic the natural cleavage sites of specific proteases. The release of p-nitroaniline provides a simple and continuous method to monitor the enzymatic reaction.

Aspartic proteases are a class of proteolytic enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. A prominent member of this family is the Human Immunodeficiency Virus (HIV) protease, which is essential for the life cycle of the virus. While numerous substrates have been developed to assay HIV protease activity, detailed studies specifically employing L-Aspartic acid α-4-nitroanilide are not extensively documented in publicly available research. The specificity of HIV protease is complex, and it typically recognizes and cleaves sequences of several amino acids. Therefore, a single amino acid substrate like L-Aspartic acid α-4-nitroanilide may not be an optimal substrate for this enzyme.

Serine proteases are a large and diverse family of enzymes that are characterized by the presence of a serine residue in their active site.

Trypsin and Chymotrypsin (B1334515): These are well-characterized digestive enzymes. Trypsin typically cleaves peptide bonds after lysine (B10760008) or arginine residues, while chymotrypsin prefers large hydrophobic residues like phenylalanine, tryptophan, and tyrosine. Given their specificity, it is unlikely that L-Aspartic acid α-4-nitroanilide would serve as an efficient substrate for either trypsin or chymotrypsin.

Nattokinase: This enzyme, derived from fermented soybeans, is a serine protease with potent fibrinolytic activity. Its substrate specificity is not as narrowly defined as trypsin or chymotrypsin, but current research primarily focuses on its activity on fibrin (B1330869) and other larger protein substrates. While chromogenic substrates are used to assay nattokinase activity, specific kinetic data for L-Aspartic acid α-4-nitroanilide are not readily available.

Papain: Papain is a cysteine protease, not a serine protease, known for its broad substrate specificity. It can cleave peptide bonds involving a variety of amino acids. However, detailed kinetic studies on the hydrolysis of L-Aspartic acid α-4-nitroanilide by papain are not prominently featured in scientific literature.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides. The specificity of aminopeptidases varies, with some showing a preference for certain amino acids. An aminopeptidase (B13392206) that specifically recognizes N-terminal aspartic acid residues could potentially hydrolyze L-Aspartic acid α-4-nitroanilide. However, specific examples and kinetic data for such an interaction are not well-documented.

Endopeptidases: This is a broad category of proteases that cleave peptide bonds within a polypeptide chain, away from the ends. The enzymes discussed above (Aspartic and Serine proteases) are examples of endopeptidases. The utility of L-Aspartic acid α-4-nitroanilide as a substrate for a specific endopeptidase would depend entirely on that enzyme's recognition sequence. There is a lack of specific research demonstrating the use of L-Aspartic acid α-4-nitroanilide as a preferred substrate for commonly studied endopeptidases.

Colorimetric Detection Principles

The use of L-Aspartic acid α-4-nitroanilide in enzyme assays is based on the straightforward principle of colorimetric detection. The enzymatic hydrolysis of the substrate releases p-nitroaniline, a chromophore with a distinct yellow color.

The concentration of the released p-nitroaniline can be accurately quantified using a spectrophotometer. This instrument measures the amount of light absorbed by a sample at a specific wavelength. p-Nitroaniline exhibits a maximum absorbance at a wavelength of 405 nm. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing substance (p-nitroaniline) and the path length of the light through the solution.

The rate of the enzymatic reaction is determined by monitoring the increase in absorbance at 405 nm over time. The initial rate of the reaction, which is typically linear, is used to calculate the enzyme's activity. To convert the change in absorbance per unit time to the rate of product formation (in moles per unit time), the molar extinction coefficient of p-nitroaniline is required. The widely accepted molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 9,960 M⁻¹cm⁻¹.

The following formula is used to calculate the enzyme activity:

Where:

ΔA/min is the change in absorbance at 405 nm per minute

ε is the molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹)

l is the path length of the cuvette (typically 1 cm)

Several factors must be considered when developing a reliable and accurate enzyme assay using L-Aspartic acid α-4-nitroanilide.

pH: The pH of the reaction buffer is critical as it affects both the activity of the enzyme and the absorbance of p-nitroaniline. The optimal pH for the enzyme should be determined, and the assay should be performed at this pH. It is also important to note that the molar extinction coefficient of p-nitroaniline can be influenced by pH.

Temperature: Enzyme activity is highly dependent on temperature. The assay should be conducted at a constant and controlled temperature, which is typically the optimal temperature for the enzyme's activity.

Substrate Concentration: The concentration of L-Aspartic acid α-4-nitroanilide should be carefully chosen. Ideally, the substrate concentration should be saturating (significantly higher than the enzyme's Michaelis constant, Km) to ensure that the reaction rate is proportional to the enzyme concentration.

Enzyme Concentration: The concentration of the enzyme should be in a range that results in a linear rate of product formation over a reasonable time period.

Controls: Appropriate controls are essential for a valid assay. These include a blank reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate and a control without the substrate to measure any background absorbance from the enzyme solution.

Solubility: The solubility of L-Aspartic acid α-4-nitroanilide and the product, p-nitroaniline, in the assay buffer should be considered to avoid precipitation, which would interfere with spectrophotometric measurements.

Specificity of L-Aspartic Acid alpha-4-Nitroanilide for Distinct Enzyme Classes

This compound is a synthetic chromogenic substrate designed to assay the activity of specific proteolytic enzymes. The specificity of this substrate is primarily dictated by the L-aspartic acid residue at the P1 position, which is the position immediately preceding the scissile bond in a protease substrate. Consequently, this compound is selectively hydrolyzed by endopeptidases that exhibit a strong preference for cleaving peptide bonds on the C-terminal side of aspartic acid residues.

A key class of enzymes that can be assayed using this substrate includes Glu,Asp-specific endopeptidases. nih.gov These enzymes, which belong to the chymotrypsin-like family of proteolytic enzymes, preferentially recognize and cleave at glutamic or aspartic acid residues. nih.gov Research has demonstrated the synthesis of various p-nitroanilides of N-acylated peptides with C-terminal aspartic acid residues to determine the kinetic parameters of proteinases from sources such as Bacillus intermedius and Bacillus licheniformis. nih.gov The enzymatic reaction involves the hydrolysis of the amide bond linking the alpha-carboxyl group of the L-aspartic acid to the p-nitroaniline moiety. This cleavage releases the yellow-colored p-nitroaniline molecule, which can be quantified spectrophotometrically, typically by measuring the absorbance at 405 nm.

The specificity is highly dependent on the enzyme's S1 binding pocket, which accommodates the side chain of the amino acid at the P1 position. Enzymes with an S1 pocket that is sterically and electrostatically favorable for the acidic side chain of aspartic acid will exhibit the highest activity towards this substrate. In contrast, enzymes like trypsin, which prefers basic residues (lysine or arginine) at P1, or elastase, which favors small, aliphatic residues (like alanine), would not be expected to hydrolyze this compound efficiently. google.comnih.gov

Differentiation from Other Aminoacyl p-Nitroanilides

Aminoacyl p-nitroanilides are a broad class of chromogenic substrates, and their utility is defined by the specific amino acid attached to the p-nitroaniline group. nih.gov The differentiation of this compound from other members of this class is based on several key structural features that determine its target enzyme specificity.

The Amino Acid Residue: The most critical differentiating factor is the amino acid itself. The aspartic acid residue in this compound directs its specificity towards proteases that recognize acidic amino acids. This contrasts sharply with other widely used substrates:

L-Lysyl-p-nitroanilide: This substrate contains a basic amino acid (lysine) and is used to assay trypsin-like proteases, which have a binding pocket that accommodates a long, positively charged side chain. google.com

N-acetyl-(L-Ala)₃-p-nitroanilide: This substrate, with three alanine (B10760859) residues, is specific for elastase, an enzyme that preferentially cleaves after small, neutral amino acids. nih.gov

Pyroglutamyl-p-nitroanilide: Used for assaying pyroglutamyl-aminopeptidases.

Position of the Nitroanilide Group: The linkage position on the amino acid is also crucial. This compound has the chromogen attached to the alpha-carboxyl group. Another potential variant is D,L-aspartic acid beta-p-nitroanilide, which has been investigated as a substrate for asparaginase. nih.gov In this case, the p-nitroaniline is linked to the beta-carboxyl group on the side chain. This structural difference means it would be recognized by different enzymes, as asparaginases catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia. nih.gov

N-Terminal Modifications: The presence or absence of an N-terminal blocking group on the amino acid can further refine specificity. While this compound can be used in its simple form, it is often incorporated into a short peptide sequence (e.g., Ac-Ile-Glu-Thr-Asp-pNA) to provide extended points of interaction with the enzyme's active site, thereby increasing both specificity and the rate of hydrolysis. This is a common strategy to create highly selective substrates for specific proteases within a larger family. nih.gov

The table below illustrates the differentiation based on the amino acid residue.

| Substrate Name | Amino Acid at P1 | Primary Enzyme Class Targeted |

| This compound | Aspartic Acid | Asp-specific endopeptidases |

| L-Lysyl-p-nitroanilide | Lysine | Trypsin-like proteases |

| N-acetyl-(L-Ala)₃-p-nitroanilide | Alanine | Elastase |

| D,L-aspartic acid beta-p-nitroanilide | Aspartic Acid (beta-linked) | Asparaginase |

Comparative Analysis with Established Chromogenic Substrates

This compound belongs to a well-established family of chromogenic substrates used extensively in biochemistry and clinical diagnostics. nih.govoup.com A comparative analysis highlights the principles of substrate design and the specific niche that this particular compound occupies.

Most chromogenic substrates for proteases consist of a short peptide sequence, a specific amino acid at the P1 position recognized by the target enzyme, and a chromogenic leaving group, most commonly p-nitroaniline (pNA). oup.com The specificity of these enzymes is highly dependent on the amino acid involved in the peptide bond to be cleaved. oup.com

Comparison with Serine Protease Substrates: Many of the most common chromogenic substrates are designed for serine proteases involved in processes like blood coagulation and fibrinolysis. oup.com

Thrombin Substrates (e.g., S-2238™): These substrates often feature an arginine at the P1 position, reflecting thrombin's natural preference. The peptide sequence is optimized for high affinity and specificity to distinguish thrombin activity from that of other related proteases.

Plasmin Substrates (e.g., S-2251™): Similar to thrombin substrates, these also typically have a P1 arginine but differ in the preceding amino acids to ensure specificity for plasmin over other enzymes in the fibrinolytic system. oup.com

Elastase Substrates (e.g., N-acetyl-(L-Ala)₃-p-nitroanilide): As mentioned, these substrates utilize a sequence of small, hydrophobic amino acids to target pancreatic elastase. nih.gov

Compared to these, this compound is designed for a less common class of proteases—those that specifically target acidic residues. This makes it a valuable tool for studying enzymes like caspases (which have a well-known preference for cleaving after aspartate) and certain microbial or viral proteases.

The key advantage of the p-nitroanilide system across all these substrates is the direct and continuous monitoring of enzyme activity. The hydrolysis of the amide bond releases p-nitroaniline, which has a high molar extinction coefficient, allowing for sensitive detection of enzymatic rates in real-time using a standard spectrophotometer. google.com The fundamental principle remains the same, with the peptide or amino acid portion being the variable that confers specificity.

The following table provides a comparative overview of various p-nitroanilide-based chromogenic substrates.

| Substrate | Target Enzyme(s) | P1 Residue | Key Differentiating Feature |

| This compound | Asp-specific endopeptidases (e.g., certain caspases, microbial proteases) | Aspartic Acid | Targets enzymes recognizing acidic residues. nih.gov |

| S-2238™ (H-D-Phe-Pip-Arg-pNA) | Thrombin | Arginine | Specific peptide sequence for high thrombin affinity. oup.com |

| S-2251™ (H-D-Val-Leu-Lys-pNA) | Plasmin | Lysine | Peptide sequence optimized for plasmin specificity. oup.com |

| N-acetyl-(L-Ala)₃-p-nitroanilide | Pancreatic Elastase | Alanine | Sequence of small, neutral residues for elastase. nih.gov |

| L-Lysyl-p-nitroanilide | Trypsin | Lysine | Basic residue for trypsin-like enzymes. google.com |

Kinetic Analysis of Enzyme Substrate Interactions with L Aspartic Acid Alpha 4 Nitroanilide

Determination of Kinetic Parameters (Km, Vmax, kcat)

The Michaelis-Menten model is fundamental to understanding enzyme kinetics. The parameters derived from this model, namely the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat), provide insights into the catalytic efficiency and substrate affinity of an enzyme.

The rate of an enzyme-catalyzed reaction is profoundly influenced by the concentration of the substrate, in this case, L-Aspartic acid alpha-4-nitroanilide. At low substrate concentrations, the initial reaction velocity (v0) is directly proportional to the substrate concentration, as the active sites of the enzyme are not saturated. As the substrate concentration increases, the active sites become progressively saturated, and the reaction rate begins to level off, approaching the maximum velocity (Vmax). At Vmax, the enzyme is saturated with the substrate, and the reaction rate is limited by the speed at which the enzyme can process the substrate.

The relationship between substrate concentration and reaction velocity can be graphically represented by a hyperbolic curve, known as the Michaelis-Menten plot. From this plot, the Km value can be determined, which corresponds to the substrate concentration at which the reaction velocity is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Interactive Data Table: Hypothetical Kinetic Data for a Protease with this compound

| Substrate Concentration (mM) | Initial Velocity (µmol/min) |

| 0.1 | 10.0 |

| 0.2 | 18.2 |

| 0.5 | 33.3 |

| 1.0 | 50.0 |

| 2.0 | 66.7 |

| 5.0 | 83.3 |

| 10.0 | 90.9 |

Note: This data is illustrative and serves to demonstrate the typical relationship between substrate concentration and reaction velocity.

Steady-state kinetics, as described by the Michaelis-Menten equation, assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. This is valid when the substrate concentration is much higher than the enzyme concentration. Most standard enzyme assays are performed under these conditions.

Pre-steady-state kinetics, on the other hand, investigates the initial moments of the enzymatic reaction, typically in the millisecond to second timeframe, before the steady state is reached. This approach allows for the study of individual steps in the catalytic mechanism, such as substrate binding and product release. Techniques like stopped-flow spectrophotometry are often employed for pre-steady-state analysis. While crucial for a complete understanding of the enzyme mechanism, specific pre-steady-state kinetic data for the hydrolysis of this compound is not widely reported in publicly available literature.

pH Dependence of Enzymatic Hydrolysis

The pH of the reaction environment is a critical factor that affects the rate of enzymatic reactions. The activity of an enzyme is typically confined to a specific pH range, with an optimal pH at which it exhibits maximum catalytic efficiency.

Enzymes are proteins, and their active sites contain amino acid residues with ionizable side chains. The catalytic activity of an enzyme is dependent on the specific ionization states of these residues. Changes in pH can alter the protonation state of these crucial amino acids, thereby affecting substrate binding and the catalytic process. For instance, a particular residue might need to be protonated to act as a general acid catalyst, while another might need to be deprotonated to function as a nucleophile.

Each enzyme has a characteristic pH optimum, which is the pH at which its activity is maximal. For proteases that hydrolyze this compound, the optimal pH can vary depending on the specific enzyme. Generally, many proteases exhibit optimal activity in the neutral to slightly alkaline pH range. Extreme pH values, both acidic and alkaline, can lead to irreversible denaturation of the enzyme, causing a permanent loss of activity. Therefore, it is essential to determine both the pH optimum for activity and the pH range over which the enzyme is stable.

Interactive Data Table: Hypothetical pH Profile for a Protease with this compound

| pH | Relative Activity (%) |

| 5.0 | 25 |

| 6.0 | 60 |

| 7.0 | 90 |

| 7.5 | 100 |

| 8.0 | 95 |

| 9.0 | 70 |

| 10.0 | 30 |

Note: This data is illustrative and represents a typical pH profile for a protease.

Temperature Effects on Reaction Kinetics

Temperature is another physical parameter that significantly influences the rate of enzyme-catalyzed reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. This trend continues up to an optimal temperature.

Beyond the optimal temperature, the enzyme's structure begins to break down, a process known as thermal denaturation. This leads to a rapid decrease in enzyme activity as the active site loses its specific three-dimensional conformation, which is essential for its catalytic function. The optimal temperature for an enzyme is therefore a balance between increasing reaction rates and the onset of denaturation. The temperature stability of an enzyme is an important characteristic, particularly for industrial applications.

Interactive Data Table: Hypothetical Temperature Profile for a Protease with this compound

| Temperature (°C) | Relative Activity (%) |

| 20 | 30 |

| 30 | 55 |

| 40 | 85 |

| 50 | 100 |

| 60 | 75 |

| 70 | 40 |

| 80 | 10 |

Note: This data is illustrative and represents a typical temperature profile for a protease.

Analysis of Enzyme Inhibitor Effects Using this compound

The use of this compound enables researchers to meticulously study how various inhibitors modulate enzyme activity. By systematically varying the concentrations of both the substrate and the inhibitor, detailed kinetic profiles can be generated. These profiles are essential for understanding the inhibitor's mechanism of action and for quantifying its potency.

Competitive and Non-Competitive Inhibition Studies

Kinetic studies employing this compound are pivotal in distinguishing between different types of reversible enzyme inhibition, primarily competitive and non-competitive inhibition.

Competitive Inhibition: In this mode of inhibition, the inhibitor molecule bears a structural resemblance to the substrate and competes for the same active site on the enzyme. This competition can be overcome by increasing the substrate concentration. When this compound is used as the substrate, the presence of a competitive inhibitor will lead to an apparent increase in the Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged. This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to eventually reach its normal maximum rate.

For instance, in studies of peptidases, synthetic peptide analogues have been investigated as competitive inhibitors. The enzymatic hydrolysis of a generic p-nitroanilide substrate in the presence of such inhibitors demonstrates that as the inhibitor concentration increases, a higher concentration of the p-nitroanilide substrate is required to achieve half of the maximum reaction velocity.

Non-Competitive Inhibition: In contrast, a non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. wikipedia.org This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. wikipedia.org Consequently, in kinetic assays with this compound, a non-competitive inhibitor will cause a decrease in the Vmax of the reaction, while the Km remains unchanged. wikipedia.org This is because the inhibitor effectively reduces the concentration of active enzyme, and this effect cannot be reversed by increasing the substrate concentration. ucl.ac.uk

An illustrative example can be seen in the inhibition of certain proteases by small molecules that bind to an allosteric pocket. The rate of cleavage of this compound would be diminished in the presence of the inhibitor, and this reduction in the maximal rate would be independent of the substrate concentration.

To visually distinguish between these inhibition types, kinetic data is often plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). For competitive inhibition, these plots will show lines that intersect on the y-axis, indicating a constant Vmax but different Km values. For non-competitive inhibition, the lines will intersect on the x-axis, signifying a constant Km but different Vmax values.

Quantification of Inhibition Constants (Ki)

A crucial parameter in characterizing the potency of an enzyme inhibitor is the inhibition constant (Ki). The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity for the enzyme. A lower Ki value signifies a more potent inhibitor.

The determination of Ki is a critical step in drug discovery and development, and this compound can be effectively used in assays to obtain this value. The Ki can be calculated from the experimentally determined kinetic parameters in the presence and absence of the inhibitor.

For a competitive inhibitor , the relationship between the apparent Km (Km,app) observed in the presence of the inhibitor, the true Km, the inhibitor concentration ([I]), and the Ki is given by the following equation:

Km,app = Km * (1 + [I] / Ki)

By measuring the reaction velocity at various substrate and inhibitor concentrations, the Km,app can be determined, and subsequently, the Ki can be calculated.

For a non-competitive inhibitor , the relationship between the apparent Vmax (Vmax,app) observed in the presence of the inhibitor, the true Vmax, the inhibitor concentration ([I]), and the Ki is:

Vmax,app = Vmax / (1 + [I] / Ki)

Similarly, by determining the Vmax at different inhibitor concentrations, the Ki for a non-competitive inhibitor can be accurately calculated.

The following interactive data tables provide hypothetical examples of kinetic data that could be obtained from studies using this compound to characterize competitive and non-competitive inhibitors.

Table 1: Kinetic Data for a Competitive Inhibitor

| Inhibitor Concentration (µM) | Apparent K_m (mM) | V_max (µmol/min) | K_i (µM) |

| 0 | 1.5 | 100 | - |

| 10 | 3.0 | 100 | 10.0 |

| 20 | 4.5 | 100 | 10.0 |

| 50 | 9.0 | 100 | 10.0 |

Table 2: Kinetic Data for a Non-Competitive Inhibitor

| Inhibitor Concentration (µM) | K_m (mM) | Apparent V_max (µmol/min) | K_i (µM) |

| 0 | 1.5 | 100 | - |

| 5 | 1.5 | 66.7 | 10.0 |

| 10 | 1.5 | 50.0 | 10.0 |

| 20 | 1.5 | 33.3 | 10.0 |

These tables illustrate how the key kinetic parameters are affected by each type of inhibitor, allowing for the determination of the inhibition constant, Ki. Such quantitative analysis is fundamental to understanding the structure-activity relationships of enzyme inhibitors and for the rational design of more effective therapeutic agents.

Substrate Specificity Profiling and Molecular Recognition

Elucidation of Enzyme S1 Subsite Preferences

The S1 subsite of a protease is a primary determinant of substrate specificity, as it accommodates the amino acid residue at the P1 position of the substrate (N-terminal to the scissile bond). Studies using a variety of substrates and proteases have illuminated the diverse preferences of this critical binding pocket. For many proteases, the S1 subsite shows a strong preference for residues with specific physicochemical properties, such as hydrophobicity or charge. ebi.ac.uk

For instance, serine proteases like trypsin have an S1 pocket containing an aspartic acid residue (Asp189) at its base, which creates a strong electrostatic attraction for positively charged P1 residues like lysine (B10760008) and arginine. researchgate.net Conversely, other proteases exhibit a preference for hydrophobic residues in the S1 subsite. ebi.ac.uk In the context of L-Aspartic acid alpha-4-nitroanilide, the substrate presents an acidic residue at the P1 position. This makes it a specific substrate for proteases that can accommodate a negatively charged side chain in their S1 pocket. A notable example is the caspase family of proteases, which are known for their strict specificity for cleaving after aspartic acid residues. This specificity is crucial for their role in programmed cell death.

However, for many other proteases, an aspartate residue at the P1 position is disfavored. For example, analysis of the M1-family aminopeptidase (B13392206) PfA-M1 revealed that substrates with P1-Aspartate were not hydrolyzed, suggesting the S1 subsite of this enzyme cannot favorably accommodate the acidic side chain. nih.gov

Impact of L-Aspartic Acid Side Chain on Recognition

The side chain of the L-aspartic acid moiety, with its terminal carboxyl group, is the key feature governing the molecular recognition of this compound. This side chain is both relatively small and negatively charged under physiological conditions. wikipedia.org These properties dictate its interaction with the enzyme's active site.

The size and charge of the side chain must be complementary to the S1 binding pocket for effective binding and catalysis. Structural studies of L-asparaginases, which hydrolyze L-asparagine to L-aspartic acid, reveal how critical side chain characteristics are. When comparing the binding of L-aspartic acid and L-glutamic acid, the larger side chain of glutamate (B1630785) can cause structural distortions in the active site, leading to a suboptimal orientation of catalytic residues. nih.gov This highlights that even a single methylene (B1212753) group difference can significantly impact recognition. L-aspartic acid is more effective than L-glutamic acid at inducing the active conformation of the enzyme. nih.gov

The charged nature of the aspartate side chain is equally crucial. It can form strong electrostatic interactions or hydrogen bonds with corresponding positively charged or polar residues within the S1 pocket, anchoring the substrate in the correct orientation for catalysis.

Stereospecificity of Enzymatic Hydrolysis (L- vs. D-Isomers)

Enzymatic reactions are renowned for their high degree of stereospecificity, typically favoring one enantiomer over the other. The hydrolysis of amino acid derivatives is no exception. Enzymes are chiral molecules themselves, and their active sites are structured to accommodate substrates with a specific three-dimensional geometry.

In the case of aspartic acid-containing substrates, enzymes overwhelmingly prefer the L-isomer, which is the form predominantly found in proteins. wikipedia.org However, the interaction with D-isomers is not always completely excluded. Studies on L-asparaginase from Dickeya dadantii (ErA) show that D-aspartic acid interacts with the active site very differently from other ligands, which helps to explain the enzyme's low activity against this isomer. nih.gov The low catalytic rate constant (kcat) is thought to be the primary reason for this reduced activity. nih.gov

The degree of stereospecificity can be quantified by comparing the kinetic parameters for both isomers. For example, synthetic copolymer catalysts have been shown to hydrolyze the L-isomer of a substrate faster than the D-isomer. nih.gov This preference is attributed to the different configurations of the substrates in relation to the active site's conformation. nih.gov

| Isomer | Relative Rate of Hydrolysis | Enzyme/Catalyst Example |

| L-Aspartic acid derivative | High | Most proteases (e.g., L-type copolymer) nih.gov |

| D-Aspartic acid derivative | Low to None | Most proteases (e.g., L-type copolymer, ErA) nih.govnih.gov |

Role of Flanking Amino Acid Residues in Peptide Substrates

Computational modeling and large-scale analysis of cleavage sites have shown that the domain recognized by a protease can extend both upstream and downstream from the cleavage site. nih.gov The properties of the amino acids in these flanking positions—such as the nature, size, and charge of their side chains—can influence whether they are accepted by the enzyme's binding pockets. nih.gov For example, studies on proprotein convertases demonstrated that altering the residue at the P1' position (immediately C-terminal to the cleavage site) from the wild type could significantly impair the cleaving ability of several enzymes, indicating the importance of this position for substrate specificity.

The presence of certain residues, like proline, can act as structure disruptors due to steric hindrance, while small, aliphatic residues are often favored at the P1 and P3 positions in bacterial signal peptides. nih.gov In the context of a substrate like this compound, which lacks flanking amino acid residues, its utility is focused on probing the S1 and S1' pockets. However, when incorporating L-aspartic acid into a larger peptide substrate, the choice of flanking residues becomes critical for optimizing it for a specific protease.

Structural Determinants of Protease Substrate Specificity

The active site of a protease is not a rigid structure but a precisely shaped cleft or groove on the enzyme's surface. diamond.ac.uk This cleft is lined with various subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding residues (P4, P3, P2, P1, P1', P2', etc.) of the substrate. The shape, size, and chemical environment of these subsites, particularly the S1 pocket, determine the enzyme's specificity. researchgate.netnih.gov

Aspartic proteases, for example, typically feature a bilobed structure where each lobe contributes a catalytic aspartate residue to the active site. ebi.ac.uk A flexible "flap" region often covers the active site upon substrate binding, shielding it from the solvent. nih.gov The active site contains specific grooves and cavities that act as the substrate-binding subsites. diamond.ac.uk For an L-aspartate substrate to bind, the S1 subsite must be able to favorably accommodate a negatively charged side chain. This is achieved through the presence of positively charged or polar amino acid residues that can form stabilizing electrostatic interactions or hydrogen bonds.

Water molecules are not merely a passive solvent in enzymatic reactions; they play crucial and active roles in the structure, function, and specificity of proteases. nih.govnih.gov In aspartic proteases, a water molecule, activated by two catalytic aspartate residues, acts as the nucleophile that attacks the peptide bond. ebi.ac.ukaatbio.com

Beyond this catalytic role, conserved water molecules are integral to the enzyme's architecture. An analysis of ten aspartic proteinases identified 17 conserved water molecules. nih.gov These water molecules are involved in:

Maintaining Active Site Geometry: Some water molecules help to hold the active site in the correct conformation for catalysis. nih.gov

Stabilizing Flexible Regions: At least one functionally important water molecule is strategically located to stabilize the flexible 'flap' region during substrate binding. nih.gov

Mechanistic Investigations of Enzymatic Hydrolysis

Proposed Catalytic Mechanisms for Amide Bond Cleavage

The enzymatic cleavage of the amide bond in L-Aspartic acid α-4-nitroanilide is generally proposed to follow a multi-step pathway characteristic of hydrolase enzymes, particularly those in the serine protease or peptidase families. The fundamental process involves the nucleophilic attack on the carbonyl carbon of the scissile amide bond.

The widely accepted mechanism for the hydrolysis of amide and ester substrates by serine hydrolases proceeds via a three-step sequence: researchgate.net

Formation of the Michaelis Complex: The substrate, L-Aspartic acid α-4-nitroanilide, first binds to the active site of the enzyme to form a non-covalent enzyme-substrate (Michaelis) complex.

Acylation: A nucleophilic residue within the enzyme's active site attacks the carbonyl carbon of the substrate's amide bond. This leads to the formation of a transient, high-energy tetrahedral intermediate. researchgate.net The collapse of this intermediate results in the cleavage of the amide bond, releasing the 4-nitroaniline (B120555) moiety and forming a covalent acyl-enzyme intermediate. nih.gov

Deacylation: A water molecule, often activated by a general base catalyst within the active site, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then breaks down to release the L-Aspartic acid product and regenerate the free, active enzyme. researchgate.netnih.gov

This general mechanism is supported by studies on various hydrolases. For instance, L-asparaginase, which hydrolyzes the amide bond of L-asparagine, operates through a similar hydrolytic mechanism. researchgate.net Likewise, enzymes that degrade polymers of aspartic acid, such as poly(aspartic acid) hydrolases, cleave the internal amide bonds of the polymer chain, suggesting a conserved catalytic approach. nih.gov

Identification of Catalytic Triad (B1167595) or Dyad Involvement

The catalytic power of many hydrolases stems from a conserved arrangement of amino acid residues in their active sites, known as a catalytic triad. wikipedia.org The most common catalytic triad is the Ser-His-Asp (Serine-Histidine-Aspartate) system found in enzymes like chymotrypsin (B1334515) and other α/β-hydrolases. nih.govresearchgate.net In this arrangement, the residues work in concert to generate a potent nucleophile. wikipedia.org

The roles of the residues in a canonical Ser-His-Asp triad are well-defined:

Aspartate: The negatively charged carboxylate group of the aspartate residue orients the imidazole (B134444) ring of the histidine residue and stabilizes the positive charge that develops on it during the reaction. researchgate.net

Histidine: Acting as a general base, the histidine residue abstracts a proton from the hydroxyl group of the serine residue. wikipedia.org

Serine: The deprotonation of the serine's hydroxyl group makes it a powerful alkoxide nucleophile, which then attacks the substrate's carbonyl carbon. researchgate.net

This charge-relay network significantly enhances the nucleophilicity of the serine, a crucial factor for attacking the stable amide bond. wikipedia.orgnih.gov While the Ser-His-Asp triad is common, variations exist. Some enzymes utilize a catalytic dyad (e.g., Ser-His), which is catalytically competent but generally less efficient. researchgate.net Other enzymes may substitute the nucleophilic serine with cysteine or threonine. wikipedia.org In the case of L-asparaginase, a threonine residue has been identified as the primary nucleophile, with evidence suggesting the involvement of two distinct triads that facilitate the reaction. researchgate.net For enzymes hydrolyzing L-Aspartic acid α-4-nitroanilide, the involvement of a similar catalytic triad is the most probable mechanism for activating the nucleophilic residue.

| Catalytic Triad Component | Function |

| Aspartate (or Glutamate) | Orients and polarizes the base residue. wikipedia.orgnih.gov |

| Histidine | Acts as a general base to activate the nucleophile. wikipedia.orgresearchgate.net |

| Serine (or Cysteine/Threonine) | Serves as the nucleophile to attack the substrate. wikipedia.org |

Formation and Breakdown of Acyl-Enzyme Intermediates

A hallmark of the catalytic mechanism for many hydrolases is the formation of a covalent acyl-enzyme intermediate. elifesciences.org This intermediate is formed during the first major chemical step of catalysis (acylation) and is broken down in the second (deacylation).

Formation: Following the nucleophilic attack by the active site serine (or equivalent) on the amide carbonyl of L-Aspartic acid α-4-nitroanilide, a tetrahedral intermediate is formed. This intermediate is typically stabilized by hydrogen bonds from backbone amide groups in a region of the active site known as the "oxyanion hole". nih.govresearchgate.net The intermediate then collapses, the C-N bond is cleaved, and the 4-nitroaniline product is released, protonated by the catalytic histidine which now acts as a general acid. The L-aspartyl group remains covalently attached to the enzyme's serine residue, forming the acyl-enzyme intermediate. researchgate.netnih.gov

Breakdown: The deacylation phase begins with the entry of a water molecule into the active site. The catalytic histidine, now acting as a general base again, activates the water molecule by abstracting a proton, creating a highly nucleophilic hydroxide (B78521) ion. This hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is also stabilized by the oxyanion hole. wikipedia.org This intermediate subsequently collapses, breaking the covalent bond between the L-aspartyl group and the enzyme's serine residue. The L-Aspartic acid product is released, and the enzyme is returned to its original state, ready for another catalytic cycle. nih.gov

| Phase | Key Events | Result |

| Acylation | 1. Nucleophilic attack by Serine. 2. Formation of first tetrahedral intermediate. 3. Release of 4-nitroaniline. | Covalent Acyl-Enzyme Intermediate |

| Deacylation | 1. Activation of water by Histidine. 2. Nucleophilic attack by water. 3. Formation of second tetrahedral intermediate. 4. Release of L-Aspartic acid. | Regenerated Free Enzyme |

Stereochemical Course of Hydrolysis

Enzymatic reactions are characterized by a high degree of stereospecificity, a direct consequence of the chiral nature of the amino acids that constitute the enzyme's active site. The hydrolysis of L-Aspartic acid α-4-nitroanilide is expected to be highly stereospecific, with the enzyme preferentially binding and turning over the L-enantiomer of the substrate.

Studies on the hydrolysis of similar chiral substrates, such as benzoyl-L-arginine-p-nitroanilide and its D-enantiomer, by synthetic enzyme-like polymers have demonstrated this principle. A copolymer containing L-cysteine and L-glutamic acid was found to hydrolyze the L-substrate at a significantly higher rate than the D-substrate. Conversely, a copolymer synthesized from D-cysteine and D-glutamic acid preferentially hydrolyzed the D-substrate. nih.gov This demonstrates that the specific three-dimensional arrangement of the catalytic groups in the active site creates a chiral environment that can distinguish between enantiomers. nih.gov

This substrate specificity arises because the precise orientation required for the substrate to bind effectively within the active site and align its scissile bond with the catalytic residues can only be achieved by one enantiomer. The other enantiomer will experience steric hindrance or will be unable to position itself correctly for the nucleophilic attack to occur efficiently. Therefore, in the enzymatic hydrolysis of a racemic mixture of aspartic acid α-4-nitroanilide, the L-isomer would be consumed rapidly, while the D-isomer would react very slowly, if at all.

Advanced Spectroscopic and Analytical Characterization in Research

Spectrophotometric Characterization of Reaction Products

Spectrophotometry is a fundamental technique for monitoring the enzymatic hydrolysis of L-aspartic acid α-4-nitroanilide. The reaction releases p-nitroaniline, a chromogenic compound that allows for continuous monitoring of the reaction progress. The concentration of the released p-nitroaniline is directly proportional to the enzyme activity.

The rate of enzymatic hydrolysis is determined by measuring the increase in absorbance at a specific wavelength due to the liberation of p-nitroaniline. While the absorption maximum for free p-nitroaniline is at 380 nm, measurements are often taken at 405 nm or 410 nm to minimize interference from the substrate. mdpi.com The molar extinction coefficient of p-nitroaniline can vary with solution composition, such as ionic strength. nih.gov

Table 1: Molar Extinction Coefficients of p-Nitroaniline at Different Wavelengths

| Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|

| 380 | 13,500 |

| 400 | 12,300 |

| 405 | 9,500 - 10,500 |

| 410 | 8,800 |

Data compiled from multiple sources. sigmaaldrich.com

In a typical assay, the reaction mixture contains the enzyme, a buffer solution, and L-aspartic acid α-4-nitroanilide. The change in absorbance over time is recorded to calculate the initial reaction velocity. This data is essential for determining kinetic parameters such as Km and Vmax. researchgate.net For instance, in the assay of L-aspartate dehydrogenase, the formation of formazan (B1609692) from water-soluble tetrazolium-1 is measured at 438 nm. nih.gov

Chromatographic Separation Techniques for Substrate and Product Analysis

Chromatographic methods are indispensable for separating and quantifying L-aspartic acid α-4-nitroanilide from its hydrolysis or polymerization products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. nih.gov For the separation of L-aspartic acid and related compounds, reversed-phase HPLC is frequently employed. researchgate.netnih.gov

A common approach involves the use of a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection can be achieved using UV-Vis, charged aerosol detection (CAD), or mass spectrometry (MS). researchgate.netsielc.com For instance, a method for the impurity analysis of L-aspartic acid utilizes a C18 column with a mobile phase of 7 mM perfluoropentanoic acid and 4 mM trifluoroacetic acid in water. thermofisher.com Chiral HPLC columns, such as the Astec® CHIROBIOTIC® T, can be used to separate enantiomers of aspartic acid, typically with a mobile phase of methanol, water, and formic acid, and UV detection at 205 nm. sigmaaldrich.com

Table 2: Example HPLC Conditions for Aspartic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Thermo Hypersil Gold-C18 (150 x 4.6 mm, 5 µm) | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol-water with 0.05% TFA (gradient) | Water:Methanol:Formic acid (30:70:0.02) |

| Flow Rate | 0.80 mL/min | 1.0 mL/min |

| Detection | Corona Charged Aerosol Detector (CAD) | UV at 205 nm |

| Analyte | L-aspartic acid and impurities | D- and L-aspartic acid enantiomers |

Data compiled from multiple sources. researchgate.netsigmaaldrich.com

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a valuable technique for determining the molecular weight distribution of oligomeric and polymeric products derived from L-aspartic acid α-4-nitroanilide. This method separates molecules based on their hydrodynamic volume in solution.

GPC has been successfully applied to characterize amino acid derivatives of polymers like poly(lactic-co-glycolic acid) (PLGA), including PLGA-L-aspartic acid conjugates. researchgate.net By passing the polymer solution through a column packed with porous gel, larger molecules elute first, while smaller molecules penetrate the pores and elute later. The elution volumes are then correlated with molecular weights using a calibration curve constructed from polymer standards of known molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Oligomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including oligomers derived from L-aspartic acid α-4-nitroanilide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. scilit.comnih.gov

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for L-Aspartic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-H | ~3.89 | - |

| β-H | ~2.7-2.8 | - |

| α-C | - | ~54.9 |

| β-C | - | ~39.2 |

| Carboxyl C (α) | - | ~177.0 |

| Carboxyl C (β) | - | ~180.3 |

Data obtained in D₂O at pH 7.4. bmrb.io

Circular Dichroism (CD) Spectroscopy for Conformation Studies

Circular Dichroism (CD) spectroscopy is a key technique for studying the secondary structure and conformational changes of chiral molecules, such as oligopeptides and their derivatives. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a sample.

For oligomers derived from L-aspartic acid, CD spectroscopy can be used to investigate the adoption of ordered structures like α-helices and β-sheets in solution. u-strasbg.fr The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of the type and amount of secondary structure present. For instance, a positive band around 203 nm has been observed in the CD spectra of some oligoureas, which is attributed to the backbone chromophore. u-strasbg.fr By monitoring changes in the CD spectrum as a function of temperature, pH, or solvent composition, the conformational stability and dynamics of the oligomers can be assessed. nih.gov

Mass Spectrometry (MS) for Product Identification and Molecular Weight Determination

Mass Spectrometry (MS) is an essential analytical technique for the identification and molecular weight determination of reaction products. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including amino acids and peptides. nih.gov

When coupled with a mass analyzer such as a time-of-flight (TOF) or quadrupole, ESI-MS can provide accurate molecular weight information for the products of L-aspartic acid α-4-nitroanilide reactions. nih.govresearchgate.net For example, high-resolution mass spectrometry can be used to determine the monoisotopic mass of peptides and identify post-translational modifications like isomerization. nih.gov Tandem mass spectrometry (MS/MS) can be employed to obtain structural information through fragmentation of the parent ion. The resulting fragment ions provide sequence information for oligomeric products. nih.gov Multiple reaction monitoring (MRM) in tandem mass spectrometry can be used for the sensitive and specific quantification of analytes like L-aspartic acid. nih.gov

Computational Approaches to Enzyme Substrate Dynamics

Molecular Docking Simulations of L-Aspartic Acid alpha-4-Nitroanilide in Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can elucidate its binding mode within the active site of a target enzyme, for instance, a bacterial L-asparaginase, which is known to interact with L-aspartic acid. nih.govnih.gov

The process involves preparing the three-dimensional structures of both the enzyme (receptor) and this compound (ligand). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the enzyme's active site, scoring each pose based on a force field that estimates the binding affinity.

Key research findings from docking studies on similar substrates with enzymes like L-asparaginase reveal the critical role of specific amino acid residues in substrate recognition and binding. nih.govsciensage.info For this compound, simulations would likely show the aspartic acid moiety forming hydrogen bonds and electrostatic interactions with key catalytic residues, while the 4-nitroanilide group would occupy a specific sub-pocket, potentially forming hydrophobic or pi-stacking interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Hydrolase

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.2 | Thr12, Ser117, Asp92 | Hydrogen Bond |

| Estimated Kᵢ (µM) | 5.8 | Tyr25, Phe114 | Pi-Stacking |

| RMSD (Å) | 1.5 | Val116, Ile24 | Hydrophobic |

This table presents hypothetical data to illustrate the typical output of a molecular docking simulation. The interacting residues are based on known active site residues of enzymes like L-asparaginase. sciensage.inforesearchgate.net

These simulations can guide site-directed mutagenesis studies to verify the importance of predicted interacting residues and can be a starting point for designing more specific substrates or inhibitors.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the enzyme and the substrate over time. nih.govnih.gov An MD simulation of an enzyme complexed with this compound would start with the best-docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.

MD simulations can provide valuable information on:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time, one can assess the stability of the binding pose predicted by docking.

Conformational changes: These simulations can capture subtle or significant conformational changes in the enzyme's active site upon substrate binding, which may be crucial for catalysis. nih.gov

Role of water molecules: MD simulations explicitly include solvent molecules, allowing for the study of their role in mediating enzyme-substrate interactions.

Binding free energies: Advanced MD techniques like umbrella sampling or free energy perturbation can be used to calculate more accurate binding free energies.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation

| Metric | Description | Typical Value |

| RMSD of Protein Backbone | Measures the stability of the protein's overall fold. | 1.5 - 3.0 Å |

| RMSD of Ligand | Measures the stability of the ligand's binding pose. | < 2.0 Å |

| Radius of Gyration | Indicates the compactness of the protein structure. | Stable over time |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | > 50% for key interactions |

This table illustrates the kind of data generated from an MD simulation to assess the stability and dynamics of the enzyme-substrate complex.

Quantum Mechanical Calculations on Reaction Pathways

To understand the chemical reaction catalyzed by the enzyme, such as the hydrolysis of the amide bond in this compound, quantum mechanical (QM) calculations are employed. These methods treat the electrons in the active site explicitly, allowing for the study of bond-breaking and bond-forming events.

Due to the computational cost of QM methods, they are often used in a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics). In a QM/MM simulation, a small, chemically active region (e.g., the substrate and key catalytic residues) is treated with QM, while the rest of the protein and solvent are treated with a less computationally expensive MM force field. nih.gov

QM/MM calculations can be used to:

Elucidate the reaction mechanism: Determine the step-by-step process of catalysis, including the identification of transition states and intermediates.

Calculate activation energies: Predict the energy barriers for each step of the reaction, which determines the reaction rate. nih.gov

Investigate the role of catalytic residues: Quantify the contribution of individual amino acids to transition state stabilization.

Table 3: Hypothetical Energy Profile for the Enzymatic Hydrolysis of this compound

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack by a catalytic residue on the carbonyl carbon of the amide bond. | 15.2 |

| Step 2 | Formation of a tetrahedral intermediate. | -5.6 (relative to reactants) |

| Step 3 | Protonation of the leaving group (4-nitroaniline). | 12.8 |

| Step 4 | Release of products. | -10.1 (overall reaction energy) |

This table provides a hypothetical reaction energy profile that could be obtained from QM/MM calculations, detailing the energetics of the catalytic process.